molecular formula C13H10N2O5 B11817630 1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B11817630
M. Wt: 274.23 g/mol
InChI Key: SZVPAVDMNNEMJR-UHFFFAOYSA-N
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Description

1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 1036604-13-3) is a high-purity chemical building block for research and further manufacturing. This compound features a 6-oxo-1,6-dihydropyridine-3-carboxylic acid scaffold substituted with a 3-nitrobenzyl group at the nitrogen position. With a molecular formula of C13H10N2O5 and a molecular weight of 274.23 g/mol, this structure is of significant interest in medicinal chemistry . The core pyridine carboxylic acid moiety is a privileged structure in drug discovery, known for its ability to participate in hydrogen bonding and π-π stacking interactions with biological targets, which is crucial for designing potent enzyme inhibitors . Researchers can utilize this compound as a key synthetic intermediate for developing novel therapeutic agents. While the specific biological activity of this exact analogue is not fully documented in the available literature, structurally related 6-oxo-1,6-dihydropyridine and dihydropyridazine carboxylate analogues have been reported to exhibit potent anti-inflammatory activity by targeting pathways such as JNK2 and inhibiting the NF-κB/MAPK cascade, showing promise for the treatment of complex conditions like acute lung injury and sepsis . The nitrobenzyl substituent offers a handle for further chemical modification, allowing for structure-activity relationship (SAR) studies to optimize potency and selectivity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling information.

Properties

Molecular Formula

C13H10N2O5

Molecular Weight

274.23 g/mol

IUPAC Name

1-[(3-nitrophenyl)methyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C13H10N2O5/c16-12-5-4-10(13(17)18)8-14(12)7-9-2-1-3-11(6-9)15(19)20/h1-6,8H,7H2,(H,17,18)

InChI Key

SZVPAVDMNNEMJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=C(C=CC2=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of benzyl compounds followed by the formation of the dihydropyridine ring through cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and cyclization processes. The use of continuous flow reactors and advanced purification techniques can enhance efficiency and scalability. Safety measures are essential due to the handling of reactive intermediates and hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl position can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like halides or amines in the presence of suitable solvents.

Major Products

The major products formed from these reactions include various amine derivatives, substituted benzyl compounds, and other functionalized molecules.

Scientific Research Applications

1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dihydropyridine ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic Acid ()

  • Structure : Benzyl group at the 1-position.
  • Applications: Used as a precursor in protease inhibitor synthesis (e.g., Trypanosoma cruzi proteasome inhibitors).
  • Synthesis : Prepared via coupling of 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid with aryl amines under mild conditions (0°C) .

1-(4-Chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid ()

  • Structure : 4-Chlorobenzyl substituent.
  • Properties : Chlorine’s inductive effect increases lipophilicity, enhancing membrane permeability. Molecular weight: 255.67 g/mol (CAS 339008-74-1).
  • Applications : Likely explored in antimicrobial or anti-inflammatory agents due to halogenated aromatic motifs .

1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid ()

  • Structure : 4-Fluorobenzyl group.
  • Properties : Fluorine’s electronegativity improves metabolic stability. Molecular weight: 247.22 g/mol (CAS 941869-20-1).
  • Hazard Profile : Classified with warnings for acute toxicity (H302, H312, H332) .

1-(3-Iodophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid ()

  • Structure : 3-Iodophenyl substituent.
  • Properties : Heavy iodine atom (Mol. weight: 341.10 g/mol) may facilitate radiolabeling for imaging studies. CAS 1280662-44-3 .

Alkyl and Functionalized Substituents

1-(Difluoromethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid ()

  • Structure : Difluoromethyl group.
  • Properties: Enhanced metabolic resistance due to fluorine’s stability. SMILES: C1=CC(=O)N(C=C1C(=O)O)C(F)F; Mol. formula: C₇H₅F₂NO₃ .

1-(2-Hydroxyethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic Acid ()

  • Structure : Hydroxyethyl chain.
  • Applications: Potential solubility enhancer in drug formulations due to polar hydroxyl group .

Ester and Amide Derivatives

Ethyl 5-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate ()

  • Structure : Ethyl ester at the 3-position, methyl at the 5-position.
  • Role : Intermediate for prodrug synthesis. Similarity score: 0.90 compared to the parent carboxylic acid .

Methyl 2-(1-(benzyloxy)-6-oxo-1,6-dihydropyridine-3-carboxamido)-2-phenylacetate ()

  • Structure : Benzyloxy and phenylacetate groups.
  • Synthesis : Formed via EDC/HOBt-mediated coupling, yielding a chiral intermediate (62.5% yield) .

Heterocyclic Hybrids

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic Acid ()

  • Structure: Oxadiazole ring fused to the pyridinone core.
  • Applications: Oxadiazoles are known for antimicrobial activity; this hybrid may target bacterial enzymes .

Comparative Analysis Table

Compound Name Substituent Molecular Weight (g/mol) Key Property/Application Evidence ID
1-(3-Nitrobenzyl)-6-oxo-... 3-Nitrobenzyl 274.22 (calculated) High reactivity, redox applications N/A
1-Benzyl-6-oxo-... Benzyl 229.23 Protease inhibitor precursor
1-(4-Chlorobenzyl)-6-oxo-... 4-Chlorobenzyl 255.67 Antimicrobial candidate
1-(3-Iodophenyl)-6-oxo-... 3-Iodophenyl 341.10 Radiolabeling potential
1-(Difluoromethyl)-6-oxo-... Difluoromethyl 207.12 Metabolic stability
1-(2-Hydroxyethyl)-6-oxo-... 2-Hydroxyethyl 195.16 Solubility enhancement
Ethyl 5-methyl-6-oxo-... Ethyl ester, methyl 195.19 Prodrug intermediate

Key Findings and Implications

  • Electronic Effects : Nitro and halogen substituents modulate electron density, impacting binding to biological targets (e.g., proteases in ) or catalytic activity .
  • Solubility and Stability : Hydrophilic groups (e.g., hydroxyethyl in ) improve aqueous solubility, while fluorinated analogs () enhance metabolic resistance .
  • Synthetic Versatility : Carboxylic acid and ester derivatives serve as intermediates for further functionalization, enabling diverse pharmacological applications .

Biological Activity

1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a member of the dihydropyridine class, which has garnered attention for its diverse biological activities. This article aims to explore the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C13H11N3O4C_{13}H_{11}N_{3}O_{4} with a molecular weight of 273.25 g/mol. Its structure features a dihydropyridine core with a nitrobenzyl substituent, which is believed to enhance its reactivity and biological properties.

Biological Activity Overview

Research has indicated that compounds in the dihydropyridine class exhibit a range of biological activities, including:

  • Anticancer Properties : Dihydropyridines have been studied for their potential to inhibit cancer cell proliferation.
  • Antimicrobial Effects : Several derivatives have shown efficacy against various bacterial strains.
  • Calcium Channel Modulation : This class of compounds is known for its role in modulating calcium channels, which is crucial in cardiovascular health.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact targets and pathways are still under investigation.

Anticancer Activity

A study published in MDPI reported that derivatives of dihydropyridines possess antitumor activity. The compound's ability to induce apoptosis in cancer cells was highlighted, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Studies

Research has demonstrated that 1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine derivatives exhibit significant antimicrobial activity. For instance, a derivative was tested against various bacterial strains and showed promising results in inhibiting growth .

Calcium Channel Modulation

Dihydropyridines are known calcium channel blockers. A study indicated that the compound could modulate calcium influx in cardiac cells, which is critical for managing conditions like hypertension and heart failure .

Case Studies

  • Anticancer Research : In vitro studies have shown that the compound can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase. This was evidenced by flow cytometry analysis, where treated cells exhibited increased sub-G1 populations indicative of apoptosis .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, 1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine derivatives demonstrated lower minimum inhibitory concentrations (MICs) against resistant strains of Staphylococcus aureus and Escherichia coli .

Data Table: Biological Activities of Related Dihydropyridine Compounds

Compound NameStructure FeaturesBiological Activity
1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridineDihydropyridine core with nitrobenzyl groupAnticancer, Antimicrobial
N-Methyl-6-oxo-1,6-dihydropyridineSimilar core structureCalcium channel modulation
N-(4-Methoxyphenyl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridineMethoxy substitution on phenylAntimicrobial

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(3-Nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the dihydropyridine core via Hantzsch dihydropyridine synthesis (condensation of an aldehyde, β-keto ester, and ammonia). Subsequent steps include introducing the 3-nitrobenzyl group via alkylation under basic conditions. Reaction parameters such as solvent choice (e.g., DMF or THF), temperature (60–100°C), and stoichiometry of reagents significantly impact yield and purity. For example, excess nitrobenzyl chloride may improve alkylation efficiency but risks side reactions .
  • Optimization : Adjusting reaction times (12–24 hours for cyclization) and using catalysts like DMAP (4-dimethylaminopyridine) can enhance regioselectivity .

Q. Which analytical techniques are most reliable for confirming the compound’s purity and structural integrity?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., nitrobenzyl group at N1) and dihydropyridine ring conformation.
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₃H₁₁N₃O₅) and detects impurities.
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for biological assays) .

Q. What are the primary chemical properties affecting solubility and stability in biological assays?

  • Key Properties :

  • Solubility : The nitrobenzyl group enhances lipophilicity, reducing aqueous solubility. Use polar aprotic solvents (DMSO) for stock solutions.
  • pH Sensitivity : The carboxylic acid group (pKa ~4.5) ionizes in physiological pH, affecting membrane permeability.
  • Stability : Susceptible to oxidation at the dihydropyridine ring; store under inert gas (N₂/Ar) at –20°C .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s biological activity?

  • Structure-Activity Relationship (SAR) :

  • Nitrobenzyl Position : 3-Nitro substitution (vs. 2- or 4-nitro) optimizes steric interactions with target enzymes (e.g., NADPH oxidase inhibitors).
  • Dihydropyridine Core : Oxidation to pyridine abolishes activity, confirming the reduced ring’s role in redox modulation .
    • Example : Analogues with chlorobenzyl or methylbenzyl groups show reduced potency (IC₅₀ >10 μM vs. 1.2 μM for the nitro derivative) in anti-inflammatory assays .

Q. How can researchers resolve contradictions in reported enzyme inhibition data?

  • Approach :

  • Assay Standardization : Use consistent substrate concentrations (e.g., 100 μM NADPH for oxidase assays) and control for off-target effects (e.g., ROS scavengers).
  • Kinetic Studies : Determine inhibition mode (competitive vs. non-competitive) via Lineweaver-Burk plots.
  • Cross-Validation : Compare results across orthogonal methods (e.g., fluorescence-based assays vs. HPLC metabolite quantification) .

Q. What computational strategies predict binding modes and off-target interactions?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with targets (e.g., COX-2 or iNOS). The nitro group often forms hydrogen bonds with catalytic residues (e.g., Tyr355 in COX-2).
  • Pharmacophore Screening : Identify off-target risks by screening against databases (ChEMBL, PubChem) for similar pharmacophores .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others show negligible effects?

  • Key Factors :

  • Cell Type Variability : Macrophages (RAW264.7) may metabolize the compound differently than epithelial cells, altering NO or TNF-α suppression.
  • Concentration Thresholds : Activity often emerges at 5–10 μM but plateaus due to solubility limits.
  • Redox State : The dihydropyridine ring’s sensitivity to intracellular glutathione levels may modulate efficacy .

Research Design Recommendations

Q. How to design a robust in vivo pharmacokinetic study for this compound?

  • Protocol :

  • Dosing : Administer via intraperitoneal injection (10 mg/kg in 10% DMSO/saline).
  • Sampling : Collect plasma at 0.5, 2, 6, and 24 hours post-dose.
  • Analytics : Quantify parent compound and metabolites (e.g., oxidized pyridine derivative) using LC-MS/MS .

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